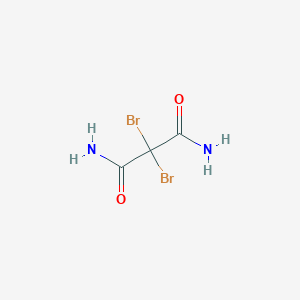

Dibromomalonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromopropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2N2O2/c4-3(5,1(6)8)2(7)9/h(H2,6,8)(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHQVMGRXIYDSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(=O)N)(Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6050388 | |

| Record name | 2,2-Dibromopropanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6050388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | Dibromomalonamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

73003-80-2 | |

| Record name | 2,2-Dibromomalonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73003-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanediamide, 2,2-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073003802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanediamide, 2,2-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dibromopropanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6050388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dibromomalonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling the Potential of a Dihalogenated Amide

An In-depth Technical Guide to the Core Chemical Properties and Structure of Dibromomalonamide

This compound (2,2-dibromopropanediamide) is a multifaceted organic compound that holds considerable interest for researchers at the intersection of organic synthesis, medicinal chemistry, and materials science. As a geminal dihalide, its structure is characterized by two bromine atoms attached to a central carbon, which is flanked by two amide functional groups. This unique arrangement imparts a distinct reactivity profile, rendering it a valuable precursor and building block for more complex molecular architectures. This guide provides an in-depth exploration of its core chemical properties, structure, synthesis, and reactivity, offering field-proven insights for its practical application in research and development.

Core Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of its effective application. This compound is systematically identified by the following descriptors:

-

IUPAC Name : 2,2-dibromopropanediamide[1]

-

Synonyms : 2,2-Dibromomalonamide, Dibromomalonic acid diamide, Propanediamide, 2,2-dibromo-[2][3]

The molecular structure features a central sp³-hybridized carbon atom covalently bonded to two bromine atoms and two carboxamide groups (-C(O)NH₂). The presence of amide functionalities allows the molecule to act as both a hydrogen bond donor (via the N-H bonds) and acceptor (via the oxygen and nitrogen lone pairs), a characteristic that significantly influences its physical properties and intermolecular interactions.[1][2]

Caption: 2D Structure of 2,2-Dibromopropanediamide.

Physicochemical and Spectroscopic Profile

The utility of a chemical reagent is intrinsically linked to its physical properties and spectral footprint. These data are not merely identifiers but are critical for designing experiments, predicting behavior in different media, and confirming reaction outcomes.

Key Physicochemical Properties

The macroscopic properties of this compound are summarized below. Its solid nature and solubility are direct consequences of its molecular structure, particularly the potential for strong intermolecular hydrogen bonding.

| Property | Value | Source(s) |

| Molecular Weight | 259.88 g/mol | [1][3] |

| Appearance | White to off-white powder or crystals | [2][4] |

| Melting Point | 202-203 °C | [3][5] |

| Solubility | Soluble in water and polar solvents | [2][3] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Sensitivity | Moisture & Light Sensitive | [3][5] |

Spectroscopic Signature: A Self-Validating System

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. For a compound like this compound, each technique offers a unique piece of the structural puzzle, creating a self-validating dataset.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by the characteristic absorptions of the amide groups. Expect to observe strong N-H stretching bands in the region of 3200-3400 cm⁻¹, a very strong C=O (Amide I) stretching band around 1650-1700 cm⁻¹, and N-H bending (Amide II) vibrations near 1600 cm⁻¹. The C-Br stretches will appear at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to be simple. Due to the absence of protons on the central carbon, the primary signal will be a broad singlet corresponding to the four protons of the two -NH₂ groups. The chemical shift of this peak is highly dependent on solvent and concentration due to hydrogen bonding and chemical exchange.

-

¹³C NMR : The carbon NMR spectrum should display two key signals: one for the two equivalent carbonyl carbons (C=O) in the range of 160-170 ppm, and a distinct signal for the central, bromine-substituted carbon (CBr₂), which would appear at a much lower chemical shift.

-

-

Mass Spectrometry (MS) : Mass spectrometry provides definitive evidence of the molecular weight and elemental composition. Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the mass spectrum will show a cluster of peaks for the molecular ion: M⁺ (containing two ⁷⁹Br), (M+2)⁺ (containing one ⁷⁹Br and one ⁸¹Br), and (M+4)⁺ (containing two ⁸¹Br) in an approximate intensity ratio of 1:2:1. This pattern is a powerful diagnostic tool for confirming the presence of two bromine atoms.

Synthesis and Reactivity

Synthesis Protocol: Bromination of Malononitrile

This compound can be synthesized through the bromination of a suitable precursor. One documented approach involves the bromination of malononitrile, followed by hydrolysis, although direct bromination of malonamide is also a viable route. A representative method adapted from patent literature involves the controlled reaction of malononitrile with liquid bromine and an oxidizing agent like hydrogen peroxide.

Causality Behind Experimental Choices:

-

Solvent : Water is often used as a solvent due to the solubility of the starting materials and its ability to absorb heat from the exothermic bromination reaction.[6]

-

Temperature Control : Maintaining a low to moderate reaction temperature (e.g., 15-45 °C) is critical.[6] It prevents runaway reactions and minimizes the formation of byproducts by controlling the rate of this highly exothermic process.

-

Oxidizing Agent : The addition of hydrogen peroxide can improve the efficiency of the reaction and overall yield by regenerating bromine from the hydrogen bromide (HBr) byproduct formed during the reaction.[6]

-

Staged Addition : Bromine is added dropwise, and the co-reagent (hydrogen peroxide) is often introduced after a portion of the bromine has already been added. This ensures a controlled reaction rate and maintains stability.[6]

Step-by-Step Methodology:

-

Setup : Charge a four-neck reaction flask equipped with a mechanical stirrer, thermometer, and two dropping funnels with malononitrile and water.

-

Cooling : Immerse the flask in a cooling bath to maintain the reaction temperature between 15-30 °C.

-

Bromine Addition : Begin the dropwise addition of liquid bromine from one dropping funnel while stirring vigorously. Monitor the temperature closely.

-

Co-reagent Addition : When approximately one-third to two-thirds of the total bromine has been added, begin the simultaneous dropwise addition of 30% hydrogen peroxide from the second dropping funnel.[6]

-

Reaction Completion : After the additions are complete, allow the reaction to continue stirring at the set temperature for 1-6 hours to ensure full conversion.[6]

-

Isolation : Cool the reaction mixture and collect the precipitated solid product by filtration.

-

Purification : Wash the filter cake with cold water to remove any unreacted starting materials or water-soluble byproducts. The product can be further purified by recrystallization if necessary.

Caption: Experimental workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is governed by the electrophilic nature of the central carbon atom. The two electron-withdrawing bromine atoms make this carbon susceptible to nucleophilic attack. This allows this compound to serve as a versatile intermediate in organic synthesis.[7] The bromine atoms can act as leaving groups in substitution reactions, enabling the introduction of new functional groups at the alpha position. This reactivity is central to its use as a building block for more complex molecules and heterocyclic systems.

Applications in Scientific Research and Drug Development

This compound is not just a laboratory curiosity; it is a functional chemical with documented and potential applications.

-

Antimicrobial Agent : It has been identified as an effective antimicrobial agent, particularly for use in industrial settings such as sugar mills to control microbial growth.[3][8] Its mechanism likely involves the reaction of its electrophilic center with critical nucleophilic residues (e.g., cysteine thiols) in microbial enzymes, leading to inactivation.

-

Synthetic Intermediate : The compound is used in the synthesis of other specialty chemicals. For instance, it is a precursor for producing 5-thioxo-[1][9]dithiolo[4,5-d][1][9]dithiole-2,2-dicarboxylic acid diamide.[3] This highlights its role as a key component in constructing complex heterocyclic frameworks.

-

Potential in Medicinal Chemistry : While not a drug itself, the introduction of bromine into a molecule is a recognized strategy in drug design.[10] Bromine can increase potency, modulate metabolism, and improve binding affinity through halogen bonding.[10] Therefore, this compound serves as a potential scaffold or starting material for synthesizing novel therapeutic candidates where the gem-dibromo motif can be either retained or further functionalized.

Safety, Handling, and Storage

Trustworthiness through Safety: The responsible use of any chemical reagent necessitates a thorough understanding of its hazards. This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Statements: [1]

-

H302 : Harmful if swallowed.

-

H317 : May cause an allergic skin reaction.

-

H318 : Causes serious eye damage.

-

H330 : Fatal if inhaled.

-

H411 : Toxic to aquatic life with long lasting effects.

Recommended Handling Protocols:

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12][13]

-

Personal Protective Equipment (PPE) :

-

Handling Hygiene : Wash hands and any exposed skin thoroughly after handling.[11][13] Do not eat, drink, or smoke in the work area.[14]

Storage:

-

Store in a tightly closed container in a cool, dry place.[12]

-

The compound is sensitive to moisture and light, so protection from these elements is necessary to maintain its integrity.[3][5]

Conclusion

This compound is a structurally distinct and chemically reactive compound with established utility as an antimicrobial agent and a synthetic intermediate. Its well-defined physicochemical properties and spectroscopic signatures allow for reliable identification and application in complex synthetic workflows. For researchers in drug discovery and materials science, its potential as a building block for introducing the gem-dibromo functionality or as a precursor to other novel structures makes it a valuable tool. Adherence to strict safety protocols is paramount to harnessing its capabilities responsibly and effectively in the laboratory.

References

- Title: this compound | C3H4Br2N2O2 | CID 175375 Source: PubChem URL:[Link]

- Title: CN101781233B - Synthesis method of 2, 2-dibromo-2-malonamidenitrile Source: Google Patents URL

- Title: A mild synthesis of dibromomaleimides Source: ResearchG

- Title: A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones Source: National Institutes of Health (NIH) URL:[Link]

- Title: CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide Source: Google Patents URL

- Title: Applications of dibromomaleimide in the synthesis of therapeutic peptide conjugates Source: ResearchG

- Title: Safety Data Sheet - XF-993D (DBNPA 20%) Source: Uniphos Chemicals URL:[Link]

- Title: Introducing bromine to the molecular structure as a strategy for drug design Source: Journal of Pharmaceutical Analysis URL:[Link]

Sources

- 1. This compound | C3H4Br2N2O2 | CID 175375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 73003-80-2: 2,2-Dibromomalonamide | CymitQuimica [cymitquimica.com]

- 3. This compound | 73003-80-2 [chemicalbook.com]

- 4. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 73003-80-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CN101781233B - Synthesis method of 2, 2-dibromo-2-malonamidenitrile - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. uniphos.com.cn [uniphos.com.cn]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Laboratory Synthesis of Dibromomalonamide

Abstract

This compound (C₃H₄Br₂N₂O₂) is a valuable chemical intermediate and an effective antimicrobial agent.[1][2] This guide provides a comprehensive overview of its synthesis for laboratory applications, designed for researchers and professionals in chemistry and drug development. We will delve into the prevalent synthetic methodology, the underlying reaction mechanism, a detailed experimental protocol, and essential safety and handling procedures. The focus is on providing a self-validating protocol grounded in established chemical principles to ensure reproducibility and safety.

Introduction and Strategic Importance

2,2-Dibromomalonamide is an organic compound appearing as a white to off-white solid, soluble in polar solvents.[1] Its molecular structure features a central carbon atom bonded to two bromine atoms and two amide functional groups. This structure imparts significant reactivity, making it a useful building block in further chemical synthesis.[1] Furthermore, this compound is recognized for its application as an antimicrobial agent, particularly in industrial settings like sugar mills and in formulations for fabric care.[2] The ability to reliably synthesize this compound in a laboratory setting is crucial for research and development in medicinal chemistry and material science.

Synthetic Pathway and Mechanistic Rationale

The most common and direct laboratory-scale synthesis of this compound is achieved through the acid-catalyzed bromination of malonamide. This reaction leverages the acidity of the α-hydrogens (the hydrogens on the carbon between the two carbonyl groups) of the malonamide starting material.

Reaction Mechanism

The reaction proceeds via a step-wise electrophilic substitution. The causality behind this process is as follows:

-

Acid-Catalyzed Enolization: In the presence of an acid catalyst, one of the carbonyl oxygens of malonamide is protonated. This protonation increases the electrophilicity of the carbonyl carbon and facilitates the formation of an enol intermediate by deprotonating the α-carbon. This is the rate-determining step.

-

Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This results in the formation of a monobrominated intermediate and the release of a bromide ion and a proton.

-

Repeat Bromination: The process repeats for the second α-hydrogen, which is now even more acidic due to the electron-withdrawing effect of the first bromine atom. A second enolization followed by another electrophilic attack by bromine yields the final 2,2-dibromomalonamide product.

Below is a diagram illustrating the proposed reaction mechanism.

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, the following analytical techniques are recommended:

-

Melting Point: Pure this compound has a reported melting point of 202-206 °C. [3]A sharp melting point within this range is a good indicator of purity.

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the definitive method for structural elucidation. [4][5] * ¹H NMR: The spectrum in a solvent like DMSO-d₆ would be expected to show a broad singlet corresponding to the four amide protons (-NH₂). The absence of a signal in the α-carbon region confirms complete dibromination.

-

¹³C NMR: The spectrum should show signals for the carbonyl carbon and the central α-carbon, with chemical shifts indicative of the brominated structure.

-

Safety, Handling, and Storage: A Trustworthy Framework

Adherence to strict safety protocols is non-negotiable. The information below is synthesized from authoritative safety data sheets (SDS). [6][7][8][9][10]

-

Engineering Controls: All operations involving bromine and the reaction itself must be conducted inside a certified chemical fume hood to ensure adequate ventilation. [8][9]An eyewash station and safety shower must be readily accessible. [6][7]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [6][7] * Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Long-sleeved clothing is recommended. [6][8] * Respiratory Protection: No special respiratory protection is needed under normal use within a fume hood. For large spills or emergencies, a NIOSH/MSHA-approved respirator with a particle filter may be required. [6][8]* Handling Precautions: Avoid creating dust. [6][10]Avoid contact with eyes, skin, and clothing, and prevent ingestion and inhalation. [6][8]Wash hands thoroughly after handling. [7]* Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. [6][8]Store away from incompatible materials such as strong oxidizing agents, acids, and heat sources. [6][7]* First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. [6][8] * Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician. [6][8] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. [8] * Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur. [8]

-

Conclusion

This guide outlines a reliable and well-characterized method for the laboratory synthesis of this compound. By understanding the underlying chemical principles and adhering strictly to the detailed experimental and safety protocols, researchers can confidently and safely produce this important compound for a variety of applications in chemical and pharmaceutical development. The emphasis on causality, procedural detail, and safety serves to create a self-validating system that promotes scientific integrity and reproducibility.

References

- Title: Safety Data Sheet - DBNPA 20% Source: Uniphos Chemicals URL:[Link]

- Title: For the preparation of the method for 2,2-dibromo Malonamide - CN102630224B Source: Google Patents URL

- Title: A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones Source: National Center for Biotechnology Inform

- Title: CAS No.

- Title: A process preparing 2,2-dibromomalonamide - WO2011063110A1 Source: Google Patents URL

- Title: A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones Source: ResearchG

- Title: Rapid characterization of molecular diffusion by NMR spectroscopy Source: PubMed URL:[Link]

- Title: Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug Source: National Center for Biotechnology Inform

- Title: Direct Transamidation Reactions: Mechanism and Recent Advances Source: MDPI URL:[Link]

- Title: NMR-spectroscopic analysis of mixtures: from structure to function Source: National Center for Biotechnology Inform

- Title: NMR Characterization of the Dynamics of Biomacromolecules Source: ResearchG

- Title: Introduction to NMR and Its Application in Metabolite Structure Determination Source: University of Nebraska-Lincoln (Powers Group) URL:[Link]

- Title: Application of NMR Spectroscopy for Structural Characterization of Bioactive Peptides Derived from Food Protein Source: Bentham Science Publisher URL:[Link]

- Title: Medicinal Chemistry - III B.

Sources

- 1. CAS 73003-80-2: 2,2-Dibromomalonamide | CymitQuimica [cymitquimica.com]

- 2. This compound | 73003-80-2 [chemicalbook.com]

- 3. This compound | 73003-80-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bionmr.unl.edu [bionmr.unl.edu]

- 6. fishersci.com [fishersci.com]

- 7. envirotech.com [envirotech.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. uniphos.com.cn [uniphos.com.cn]

An In-Depth Technical Guide to Dibromomalonamide (CAS: 73003-80-2)

<_ A_-T_E_C_H_N_I_C_A_L-G_U_I_D_E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromomalonamide (CAS: 73003-80-2) is a halogenated organic compound recognized for its potent antimicrobial properties. This guide provides a comprehensive technical overview of its chemical characteristics, synthesis, mechanism of action, and applications. We delve into the causality behind its biocidal efficacy, grounded in its electrophilic nature, and present detailed protocols for its analysis. This document serves as a core reference for professionals in chemical research and development, offering field-proven insights into the practical application and handling of this versatile, reactive molecule.

Introduction

This compound, systematically named 2,2-dibromopropanediamide, is a derivative of malonamide distinguished by the substitution of two bromine atoms on the central carbon.[1][2] This structural feature is pivotal to its chemical reactivity and biological activity. While its primary commercial application lies in industrial settings as a fast-acting, non-oxidizing biocide, its reactive nature makes it a compound of interest for further research in synthetic and medicinal chemistry.[1][3] This guide synthesizes current knowledge to provide a robust technical foundation for professionals working with or exploring the potential of this compound.

Chemical & Physical Properties

This compound is a white to off-white crystalline solid.[1] The presence of two amide functional groups and two bromine atoms on a central carbon atom defines its chemical behavior. The molecule's properties are heavily influenced by the strong electron-withdrawing effects of the bromine atoms, which renders the central carbon highly electrophilic.

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 73003-80-2 | [2] |

| Molecular Formula | C₃H₄Br₂N₂O₂ | [1][2] |

| Molecular Weight | 259.88 g/mol | [1][2] |

| Appearance | White to off-white powder/crystal | [1][4] |

| IUPAC Name | 2,2-dibromopropanediamide | [2] |

| Solubility | Soluble in polar solvents | [1] |

| Purity (Typical) | >98.0% | [1] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the direct bromination of malonamide. This reaction leverages the acidic nature of the methylene protons on the malonamide backbone, which are readily substituted by electrophilic bromine.

3.1 General Synthesis Route: Electrophilic Bromination

The core of the synthesis involves the reaction of malonamide with a brominating agent, such as elemental bromine (Br₂), often in an aqueous or acidic medium.[5] The reaction proceeds via an enol or enolate intermediate, which attacks the electrophilic bromine. The use of two equivalents of the brominating agent ensures the formation of the dibromo-substituted product.[5]

Reaction: C₃H₄N₂O₂ (Malonamide) + 2 Br₂ → C₃H₄Br₂N₂O₂ (this compound) + 2 HBr

The process is an alpha-halogenation, a classic reaction for compounds with enolizable ketones or amides.[6]

3.2 Illustrative Synthesis Workflow

The following diagram outlines the logical steps for a laboratory-scale synthesis of this compound.

Caption: Laboratory synthesis workflow for this compound.

Mechanism of Action as a Biocide

This compound's efficacy as a biocide is analogous to other electrophilic halogenated biocides like DBNPA (2,2-dibromo-3-nitrilopropionamide).[7][8] Its mode of action is not based on releasing bromine as an oxidizing agent, but rather on direct, irreversible reactions with critical microbial components.[3]

4.1 Electrophilic Attack on Nucleophiles

The primary mechanism involves the electrophilic bromine atoms, which are highly susceptible to nucleophilic attack.[7] Key biological nucleophiles, particularly the thiol (-SH) groups found in cysteine residues of essential enzymes (e.g., dehydrogenases) and structural proteins, are primary targets.[7]

4.2 Disruption of Cellular Function

-

Penetration: The molecule rapidly penetrates the microbial cell membrane.[8]

-

Reaction: Inside the cell, it reacts with sulfur-containing nucleophiles within enzymes. This reaction is an irreversible binding event where a bromine atom is displaced.

-

Inactivation: This binding inactivates the enzyme, disrupting critical metabolic pathways such as respiration and redox processes, ultimately leading to rapid cell death.[7][8]

This "fast-kill" characteristic is a significant advantage in industrial applications where microbial proliferation must be halted immediately.[7]

Caption: Biocidal mechanism of this compound via enzyme inactivation.

Applications

This compound's primary utility stems from its potent, broad-spectrum antimicrobial activity.

-

Industrial Water Treatment: It is used to control the growth of bacteria, fungi, and algae in industrial circulating cooling water systems, preventing biofouling and slime formation.[3][9]

-

Preservative: It serves as a preservative in various industrial formulations, including paints, coatings, adhesives, and mineral slurries, protecting them from microbial degradation.[3][10]

-

Oil and Gas Industry: It is employed in oilfield water systems, drilling muds, and fracturing fluids to control slime-forming and sulfide-producing bacteria.[3]

-

Synthetic Chemistry: As a reactive intermediate, it serves as a building block in organic synthesis. For example, it is used to produce certain dithiole derivatives.[10] Its potential in medicinal chemistry as a scaffold or reactive agent is an area of interest.[1]

Analytical Methodologies

Accurate quantification of this compound is crucial for formulation, quality control, and research purposes. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method.

6.1 Protocol: Quantification by Reverse-Phase HPLC

This protocol provides a general framework for the analysis of this compound. Method parameters must be optimized and validated for the specific matrix being analyzed.

Objective: To determine the purity or concentration of this compound in a sample.

Instrumentation & Reagents:

-

HPLC system with UV-Vis or DAD detector

-

Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

High-purity water

-

Phosphate buffer (e.g., Sodium Dihydrogen Phosphate)

-

Phosphoric Acid (to adjust pH)

Step-by-Step Protocol:

-

Mobile Phase Preparation:

-

Prepare an aqueous buffer (e.g., 0.05M Sodium Dihydrogen Phosphate).[11]

-

Adjust the pH of the buffer to 3.0 using phosphoric acid.[11]

-

Prepare the mobile phase by mixing the aqueous buffer and acetonitrile in a defined ratio (e.g., 80:20 v/v).[11] The exact ratio should be optimized for best peak shape and retention time.

-

Degas the mobile phase before use.

-

-

Standard Preparation:

-

Accurately weigh a known amount of this compound reference standard.

-

Dissolve and dilute in the mobile phase to create a stock solution of known concentration (e.g., 1000 µg/mL).

-

Perform serial dilutions from the stock solution to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh the sample containing this compound.

-

Dissolve and dilute the sample with the mobile phase to a concentration expected to fall within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter to remove particulates.

-

-

Chromatographic Conditions:

-

Analysis and Quantification:

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the prepared sample(s).

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Safety, Handling, and Toxicology

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Acute Toxicity: The compound is classified as harmful if swallowed and fatal if inhaled.[2]

-

Irritation and Sensitization: It causes serious eye damage and may cause an allergic skin reaction.[2]

-

Environmental Hazard: It is toxic to aquatic life with long-lasting effects.[2]

Table 2: GHS Hazard Classifications for this compound

| Hazard Statement | Classification | Source |

| H302 | Harmful if swallowed | [2] |

| H330 | Fatal if inhaled | [2] |

| H317 | May cause an allergic skin reaction | [2] |

| H318 | Causes serious eye damage | [2] |

| H411 | Toxic to aquatic life with long lasting effects | [2] |

Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[12]

-

Avoid dust formation.[12]

-

Avoid ingestion and inhalation.[12]

-

Store in a dry, cool, and well-ventilated place in a tightly sealed container.[12]

Environmental Fate: Like similar halogenated biocides, this compound is designed to degrade in aqueous environments.[8] However, its degradation products may also pose environmental risks and require proper disposal considerations in accordance with local regulations.[13]

Conclusion

This compound is a highly effective and fast-acting antimicrobial agent with a well-defined mechanism of action rooted in its electrophilic character. Its utility in industrial applications is significant, though its handling requires strict adherence to safety protocols due to its toxicity. For the research and drug development community, its reactive nature presents opportunities for its use as a synthetic intermediate or a starting point for the design of novel bioactive molecules. A thorough understanding of its chemistry, reactivity, and analytical quantification is essential for its safe and effective application.

References

- Vertex AI Search. (n.d.). Understanding the Mechanism of Action: How DBNPA Works as a Biocide.

- BenchChem. (2025). A Technical Guide to the Synthesis and Purification of Dibromomaleimide Derivatives.

- CymitQuimica. (n.d.). CAS 73003-80-2: 2,2-Dibromomalonamide.

- PubChem. (n.d.). This compound.

- Wikipedia. (n.d.). DBNPA.

- Ataman Kimya A.Ş. (n.d.). DBNPA.

- U.S. Environmental Protection Agency. (2009). Final DBNPA Env Scoping Doc.

- ResearchGate. (n.d.). Bromination of N,N'-Substituted Malonodiamides.

- ResearchGate. (2020). A mild synthesis of dibromomaleimides.

- ChemicalBook. (2024). This compound.

- Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.

- Ataman Kimya. (n.d.). DBNPA.

- Thermo Fisher Scientific. (n.d.). This compound, 98+%.

- Google Patents. (n.d.). CN102630224B - Method for the preparation of 2,2-dibromo Malonamide.

- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.

- BACWA. (2019). From EPA's Draft Risk Assessment: Response from a POTW Perspective.

- Albemarle Corporation. (n.d.). Solutions | Industrial Water Treatment.

Sources

- 1. CAS 73003-80-2: 2,2-Dibromomalonamide | CymitQuimica [cymitquimica.com]

- 2. This compound | C3H4Br2N2O2 | CID 175375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Bromination - Common Conditions [commonorganicchemistry.com]

- 7. nbinno.com [nbinno.com]

- 8. ataman-chemicals.com [ataman-chemicals.com]

- 9. albemarle.com [albemarle.com]

- 10. This compound | 73003-80-2 [chemicalbook.com]

- 11. CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. bacwa.org [bacwa.org]

Physical and chemical characteristics of Dibromomalonamide

An in-depth technical guide on the core physical and chemical characteristics of Dibromomalonamide, designed for researchers, scientists, and drug development professionals.

Structural and Molecular Characteristics

This compound, systematically named 2,2-dibromopropanediamide, is a halogenated organic compound.[1] Its core structure consists of a central carbon atom bonded to two bromine atoms and two carboxamide (-CONH₂) groups.

Diagram: Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

The presence of two electron-withdrawing bromine atoms on the alpha-carbon significantly influences the electronic environment of the molecule, rendering the central carbon electrophilic. The two amide functional groups can participate in hydrogen bonding, which affects its physical properties like melting point and solubility.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2,2-dibromopropanediamide | [1][2] |

| Synonyms | This compound, 2,2-Dibromomalonamide, Dibromomalonic Diamide | [1][3][4] |

| CAS Number | 73003-80-2 | [3][5][6] |

| Molecular Formula | C₃H₄Br₂N₂O₂ | [1][5][6] |

| Molecular Weight | 259.88 g/mol | [1][3] |

| Appearance | White to almost white powder/crystal | [4][7] |

| Melting Point | 202-207 °C (395.6-404.6 °F) | [4][5][6] |

| Boiling Point | No information available | [5] |

| Solubility | Soluble in water | [4][6] |

| Sensitivity | Moisture and light sensitive | [6][7] |

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While specific spectral data is not extensively available in public databases, the expected signatures can be inferred from its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR: The spectrum is expected to show a broad singlet corresponding to the four protons of the two amide (-NH₂) groups. The chemical shift would be dependent on the solvent and concentration.

-

¹³C-NMR: A ¹³C NMR spectrum is available, which would confirm the presence of the different carbon environments in the molecule.[1] We would anticipate signals for the central dibrominated carbon and the two equivalent carbonyl carbons of the amide groups.

-

-

Infrared (IR) Spectroscopy : The IR spectrum is a valuable tool for identifying the functional groups present. Key expected absorptions include:

-

N-H stretching vibrations for the amide groups, typically appearing as a broad band in the region of 3100-3500 cm⁻¹.

-

C=O stretching vibrations (Amide I band) around 1650-1700 cm⁻¹.

-

N-H bending vibrations (Amide II band) around 1550-1650 cm⁻¹.

-

C-Br stretching vibrations, which would appear in the fingerprint region at lower wavenumbers. An existing Fourier-Transform Infrared (FTIR) spectrum confirms these characteristics.[1]

-

-

Mass Spectrometry (MS) : Mass spectrometry would show the molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

Chemical Reactivity and Stability

The reactivity of this compound is largely dictated by the electrophilic nature of the central carbon atom and the presence of the two amide groups.

-

Stability : The compound is sensitive to moisture and light.[6][7] It should be stored in a dry, cool, and well-ventilated place, away from oxidizing agents.[5][6] Hazardous polymerization is not known to occur.[5]

-

Reactivity Profile :

-

Nucleophilic Substitution : The two bromine atoms are potential leaving groups, making the central carbon susceptible to nucleophilic attack. This reactivity is the likely basis for its antimicrobial properties, where it may react with nucleophilic residues (e.g., cysteine thiols) in microbial enzymes, leading to their inactivation.

-

Hydrolysis : As with many amides, this compound can undergo hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of dibromomalonic acid and ammonia. Its sensitivity to moisture suggests this can occur even with atmospheric water over time.

-

Diagram: Potential Reactivity Pathway

Caption: Generalized scheme of this compound reacting with a nucleophile.

Synthesis and Purification

Hypothetical Synthesis Workflow

Caption: A logical workflow for the synthesis and purification of this compound.

Experimental Protocol: Conceptual Outline for Synthesis

-

Reaction Setup : Dissolve malonamide in a suitable solvent (e.g., water or a halogenated solvent) in a reaction vessel equipped with a stirrer and addition funnel.

-

Bromination : Cool the solution in an ice bath and slowly add a stoichiometric amount of bromine (Br₂). The reaction is exothermic and should be controlled.

-

Reaction Monitoring : Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : Once the reaction is complete, quench any excess bromine. The crude product may precipitate from the solution or be isolated by extraction.

-

Purification : The crude solid can be purified by recrystallization from an appropriate solvent system to yield pure this compound.

Applications in Research and Development

This compound's properties make it a compound of interest in several areas:

-

Antimicrobial Agent : It is used as a biocide, for example, in sugar mills to control microbial growth.[6][7] Its mechanism is likely tied to the irreversible modification of essential microbial proteins.

-

Synthetic Chemistry Precursor : It serves as a building block for more complex molecules. For instance, it is used to produce 5-thioxo-[5][6]dithiolo[4,5-d][5][6]dithiole-2,2-dicarboxylic acid diamide.[6][7]

-

Materials Science : There is a suggested application in the development of battery materials, although this area is less defined in the available literature.[6]

-

Formulation Additive : It has been used as a compound in lipophilic fluid systems for fabric care.[6][7]

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

-

Hazard Identification :

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[5]

-

Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[5]

-

Respiratory Protection : Use in a well-ventilated area. If dust formation is likely, a particle filter respirator may be necessary.[5]

-

-

Handling and Storage :

References

- PubChem. (2025). This compound.

- gsrs. (2025). DIBROMOMALEIMIDE. [Link]

- precisionFDA. (2025). DIBROMOMALEIMIDE. [Link]

Sources

- 1. This compound | C3H4Br2N2O2 | CID 175375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. 73003-80-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound | 73003-80-2 [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Dibromomalonamide mechanism of action as a biocide

An In-depth Technical Guide to the Biocidal Mechanism of Action of Dibrominated Amides

Introduction

The control of microbial growth is a critical aspect of numerous industrial and commercial processes, from water treatment to the preservation of materials. Halogenated biocides represent a significant class of antimicrobial agents valued for their broad-spectrum efficacy and rapid action. Among these, dibrominated amide compounds are particularly effective. This technical guide provides a comprehensive exploration of the core mechanism of action of these biocides, with a primary focus on the well-documented biocide 2,2-dibromo-3-nitrilopropionamide (DBNPA) as a representative example of the broader class that includes dibromomalonamide.

This compound and its close analogue DBNPA are utilized as antimicrobial agents in various applications, including sugar mills and fabric care formulations.[1][2] DBNPA, in particular, is a fast-acting, non-oxidizing biocide effective against a wide range of microorganisms, including bacteria, fungi, and algae.[3][4] Its utility is widespread, finding application in industrial water treatment, cooling systems, paper manufacturing, and as a preservative in coatings and slurries.[3][5] The efficacy of these molecules stems from their unique chemical structure and reactivity, which allows them to swiftly disrupt essential cellular processes in microorganisms.

Chemical Properties and Reactivity: The Electrophilic Nature

The biocidal activity of dibrominated amides is fundamentally linked to their chemical structure. The presence of two bromine atoms on the alpha-carbon to a carbonyl group renders this carbon atom highly electrophilic. This electron deficiency makes the molecule susceptible to attack by nucleophiles.

Key Structural Features:

-

Two Bromine Atoms: These are excellent leaving groups and are strongly electron-withdrawing, increasing the electrophilicity of the adjacent carbon atom.

-

Amide Group: The carbonyl group further contributes to the electron-withdrawing nature of the molecule.

This inherent electrophilicity is the cornerstone of their mechanism of action, categorizing them as moderate electrophilic biocides.[6] Unlike extreme electrophiles (oxidants) that cause widespread, non-specific oxidation, moderate electrophiles like dibrominated amides exhibit a more targeted, yet highly effective, mode of action through covalent interactions.[6][7]

Core Mechanism of Action: Disruption of Cellular Nucleophiles

The primary mechanism of action for dibrominated amides involves a rapid reaction with cellular nucleophiles, particularly the sulfhydryl (-SH) groups found in amino acids like cysteine, which are crucial components of many enzymes and proteins.

The proposed mechanism can be summarized in the following steps:

-

Cellular Penetration: Being relatively small and lipophilic, these biocide molecules can rapidly penetrate the cell membranes of microorganisms.[3][8]

-

Electrophilic Attack: Once inside the cell, the electrophilic carbon of the dibrominated amide is readily attacked by nucleophilic sulfhydryl groups of cysteine residues within vital enzymes.

-

Covalent Bond Formation and Bromine Displacement: This nucleophilic attack results in the formation of a stable covalent bond between the enzyme and the biocide molecule, with the displacement of a bromide ion.

-

Enzyme Inactivation: The formation of this covalent adduct irreversibly alters the three-dimensional structure of the enzyme, particularly at its active site. This modification leads to the inactivation of the enzyme, disrupting critical metabolic pathways.

-

Disruption of Redox Balance and Cellular Death: The inactivation of key enzymes, especially those involved in cellular respiration and redox maintenance, leads to a swift cessation of normal cellular functions and ultimately results in cell death.[5][8]

This targeted interaction with sulfur-containing proteins is a key feature that distinguishes their mode of action.[5]

Caption: Proposed mechanism of action of dibrominated amide biocides.

Molecular Targets and Cellular Consequences

The primary molecular targets of dibrominated amides are enzymes and proteins containing accessible cysteine residues. These include:

-

Dehydrogenases: Enzymes critical for cellular respiration and energy production.

-

Proteases: Enzymes involved in protein turnover and other essential cellular processes.

-

Glutathione: A key antioxidant and detoxifying agent within the cell. Reaction with glutathione depletes the cell's ability to handle oxidative stress.

The consequences of inactivating these targets are severe and rapid:

-

Inhibition of Respiration: Disruption of dehydrogenase activity halts ATP production, leading to a rapid energy crisis.

-

Loss of Metabolic Function: The inactivation of a wide range of enzymes disrupts numerous metabolic pathways simultaneously.

-

Increased Oxidative Stress: Depletion of glutathione and other thiol-containing antioxidants leaves the cell vulnerable to damage from reactive oxygen species.

This multi-pronged attack on essential cellular machinery explains the broad-spectrum and fast-killing nature of these biocides.[3][8]

Experimental Protocols for Mechanistic Elucidation

The mechanism of action of electrophilic biocides like dibrominated amides can be investigated through a series of well-established experimental protocols.

Protocol 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

Objective: To determine the lowest concentration of the biocide that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

Methodology:

-

Prepare a series of twofold dilutions of the dibrominated amide biocide in a suitable growth medium.

-

Inoculate each dilution with a standardized suspension of the target microorganism (e.g., Pseudomonas aeruginosa, Staphylococcus aureus).

-

Incubate the cultures under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the biocide with no visible turbidity.

-

To determine the MBC, aliquots from the clear tubes are plated onto biocide-free agar plates.

-

The plates are incubated, and the MBC is the lowest concentration that shows no colony growth.

Protocol 2: Enzyme Inhibition Assay

Objective: To demonstrate the direct inhibitory effect of the biocide on a specific thiol-containing enzyme.

Methodology:

-

Purify a target enzyme with a critical cysteine residue (e.g., papain, glyceraldehyde-3-phosphate dehydrogenase).

-

Prepare a reaction mixture containing the enzyme, its substrate, and a suitable buffer.

-

Add varying concentrations of the dibrominated amide biocide to the reaction mixture.

-

Monitor the enzyme activity over time by measuring the rate of product formation (e.g., spectrophotometrically).

-

Calculate the percentage of enzyme inhibition at each biocide concentration.

Protocol 3: Intracellular Thiol Depletion Assay

Objective: To measure the depletion of intracellular free sulfhydryl groups following biocide treatment.

Methodology:

-

Treat a suspension of microbial cells with the dibrominated amide biocide for a defined period.

-

Lyse the cells to release the intracellular contents.

-

Quantify the amount of free sulfhydryl groups in the cell lysate using a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

-

Compare the levels of free thiols in treated cells to untreated control cells.

Data Presentation: Hypothetical Results

The following table summarizes hypothetical data that would be expected from the experimental protocols described above, demonstrating the potent and specific action of a dibrominated amide biocide.

| Experiment | Microorganism/Enzyme | Biocide Concentration | Result |

| MIC Determination | Pseudomonas aeruginosa | 5 ppm | No visible growth |

| MBC Determination | Pseudomonas aeruginosa | 10 ppm | >99.9% reduction in viable cells |

| Enzyme Inhibition Assay | Papain | 2 µM | 50% inhibition of enzyme activity (IC50) |

| Intracellular Thiol Depletion Assay | Escherichia coli | 10 ppm (15 min) | 85% reduction in free intracellular thiols |

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start:\nBiocide Characterization"]; "MIC_MBC" [label="MIC & MBC\nDetermination"]; "Enzyme_Assay" [label="Enzyme Inhibition\nAssay"]; "Thiol_Assay" [label="Intracellular Thiol\nDepletion Assay"]; "Data_Analysis" [label="Data Analysis &\nInterpretation"]; "Conclusion" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Conclusion:\nElucidation of Mechanism"];

"Start" -> "MIC_MBC"; "Start" -> "Enzyme_Assay"; "Start" -> "Thiol_Assay"; "MIC_MBC" -> "Data_Analysis"; "Enzyme_Assay" -> "Data_Analysis"; "Thiol_Assay" -> "Data_Analysis"; "Data_Analysis" -> "Conclusion"; }

Caption: A typical experimental workflow for elucidating the biocidal mechanism.

Conclusion

The biocidal mechanism of action of dibrominated amides, exemplified by DBNPA, is a rapid and efficient process rooted in their electrophilic nature. By swiftly penetrating microbial cells and forming irreversible covalent bonds with essential sulfhydryl-containing proteins, these compounds effectively shut down critical metabolic pathways, leading to cell death. This targeted, yet potent, mechanism underscores their broad-spectrum efficacy and makes them a valuable tool in microbial control. A thorough understanding of this mechanism is paramount for the development of new biocidal agents and for optimizing the application of existing formulations in various industrial and research settings.

References

- DBNPA - Wikipedia. (n.d.).

- Brudzynska, K., & Grzebyk, M. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. Molecules, 25(12), 2749.

- Costa, V., Costa, C., & Martins, M. (2022). A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens' Viability and Death. Frontiers in Microbiology, 13, 828873.

- Compositions of this compound and their use as biocides. (n.d.). Google Patents.

- DBNPA | Ataman Kimya A.Ş. (n.d.).

- DBNPA - Ataman Kimya. (n.d.).

- DBNPA - Ataman Kimya. (n.d.).

- Compositions of this compound and their use as biocides - Justia Patents. (n.d.).

- This compound | C3H4Br2N2O2 | CID 175375 - PubChem. (n.d.).

- Ak, F., Worley, S. D., & Broughton, R. M. (2017). N-Halamine Biocidal Materials with Superior Antimicrobial Efficacies for Wound Dressings. Polymers, 9(9), 450.

- Oxidizing and non-oxidizing biocides - ALVIM Srl. (n.d.).

- DBNPA - Ataman Kimya. (n.d.).

- Biocidal polyamides and methods. (n.d.). Google Patents.

- HALAMID® BIOCIDAL MODE OF ACTION. (n.d.).

- Biocide DBNPA - CAS# 10222-01-2; C3H2N2OBr2 Green-Mountain Chem. (n.d.).

- Franklin, O. S., Broughton, B. R., Lee, J.-H., Lee, J., & Cho, I. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews, 75(6), 1127–1163.

- Romanelli, A., & Parente, R. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(15), 4485.

- Russell, A. D. (2002). Potential Impact of Increased Use of Biocides in Consumer Products on Prevalence of Antibiotic Resistance. Journal of Antimicrobial Chemotherapy, 49(5), 721–725.

- Wang, Y., Zhang, T., & Gu, T. (2023). Comprehensive Review on the Use of Biocides in Microbiologically Influenced Corrosion. Applied Sciences, 13(17), 9789.

Sources

- 1. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | 73003-80-2 [chemicalbook.com]

- 3. ataman-chemicals.com [ataman-chemicals.com]

- 4. Biocide DBNPA - CAS# 10222-01-2; C3H2N2OBr2 Green-Mountain Chem [green-mountainchem.com]

- 5. DBNPA - Wikipedia [en.wikipedia.org]

- 6. A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens’ Viability and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) Guide Part 1 - IRO Water Treatment [irowater.com]

Dibromomalonamide as a novel antimicrobial agent research

An In-Depth Technical Guide to Dibromomalonamide as a Novel Antimicrobial Agent

Part 1: Introduction and Rationale

The Mounting Challenge of Antimicrobial Resistance

The proliferation of multidrug-resistant (MDR) pathogens presents one of the most significant threats to global public health. The "golden era" of antibiotic discovery has waned, and the development pipeline for new classes of antimicrobials is sparse. This reality necessitates a shift in strategy, compelling researchers to explore novel chemical scaffolds and mechanisms of action to combat resilient bacteria. The urgency for new therapeutic agents is underscored by the increasing failure of last-resort antibiotics, making infections that were once easily treatable potentially fatal.

Halogenated Compounds: A Promising Frontier in Antimicrobial Research

Halogenation is a powerful strategy in medicinal chemistry for enhancing the biological activity and bioavailability of molecules. Natural and synthetic halogen-containing compounds hold a distinguished position in drug discovery, with many demonstrating potent biological activities.[1] In the context of antimicrobial agents, the incorporation of halogens, particularly chlorine and bromine, can significantly boost efficacy.[2][3] N-halamine compounds, for instance, which contain nitrogen-halogen covalent bonds, are potent biocides that act via the transfer of a positive halogen atom to microbial cells, leading to the disruption of critical enzymatic and metabolic processes and ultimately, cell death.[4] This established precedent provides a strong rationale for investigating novel halogenated structures as potential solutions to the antimicrobial resistance crisis.

This compound: An Overview and Potential Advantages

This compound (2,2-dibromopropanediamide) is a small, halogenated amide with a structure primed for antimicrobial activity. Its core features—two bromine atoms attached to an alpha-carbon flanked by two amide groups—create a highly electrophilic center. This chemical reactivity suggests a potential mechanism of action involving the irreversible covalent modification of essential bacterial biomolecules, a mode of action that may be less susceptible to common resistance mechanisms like efflux pumps or target modification. Its structural similarity to 2,2-dibromo-3-nitrilopropionamide (DBNPA), a successful commercial biocide known for its rapid and broad-spectrum activity, further supports its potential as a valuable antimicrobial agent.[5] This guide provides a comprehensive technical overview of this compound, from its chemical synthesis and proposed mechanism of action to detailed protocols for its evaluation as a novel antimicrobial candidate.

Part 2: Chemical Synthesis and Characterization

Synthetic Pathway: A Step-by-Step Guide

The synthesis of this compound can be approached through the direct bromination of malonamide. While specific, peer-reviewed synthetic procedures for this compound are not abundant in literature, its preparation can be inferred from related patent literature describing the synthesis of similar compounds like 2,2-dibromo-3-cyanoacetamide.[6] A plausible and efficient route involves the reaction of malonamide with a brominating agent in an aqueous solution.

Protocol for Synthesis (Illustrative):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add malonamide (1.0 equivalent) and deionized water.

-

Bromination: While stirring the mixture vigorously at a controlled temperature (e.g., 20-30°C), slowly add liquid bromine (2.0-2.2 equivalents) via the dropping funnel. The slow addition is crucial to manage the exothermic nature of the reaction and prevent the formation of byproducts.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled in an ice bath to precipitate the product. The solid is collected by vacuum filtration, washed with cold water to remove any unreacted starting materials and inorganic salts, and then dried under vacuum.

-

Purification: If necessary, the crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

Reaction Mechanism and Key Considerations

The reaction proceeds via the electrophilic substitution of the acidic α-protons of malonamide with bromine. The electron-withdrawing amide groups increase the acidity of the methylene protons, facilitating their removal and subsequent attack on the bromine molecule. The reaction is typically self-catalyzing due to the production of hydrobromic acid, though an acid catalyst can be used.[6] Precise temperature control is paramount to ensure selectivity and high yield.

Physicochemical Properties

This compound is expected to be a solid powder at room temperature.[7] Its key computed and experimental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃H₄Br₂N₂O₂ | [7] |

| Molecular Weight | 259.88 g/mol | [7] |

| IUPAC Name | 2,2-dibromopropanediamide | [7] |

| Physical Description | Powder | [7] |

Spectroscopic Characterization

-

¹H NMR: A broad singlet in the region of 7.0-8.0 ppm corresponding to the four protons of the two amide (-CONH₂) groups. The absence of a signal for the α-carbon proton confirms complete dibromination.

-

¹³C NMR: Signals corresponding to the carbonyl carbon (C=O), and the quaternary α-carbon (CBr₂).

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amide groups (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C-Br stretching (in the fingerprint region).

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes).

Part 3: Proposed Mechanism of Antimicrobial Action

The Electrophilic Nature of α,α-Dihaloamides

The chemistry of α-haloamides is rich and defined by the reactivity of the α-carbon.[8] In this compound, the presence of two electron-withdrawing bromine atoms and two flanking amide groups renders the central carbon atom highly electrophilic. This pronounced electrophilicity is the cornerstone of its proposed antimicrobial mechanism. It is poised to react with biological nucleophiles, making it a potent alkylating agent within the microbial cell.

Covalent Modification of Biological Nucleophiles

The primary mechanism of action is hypothesized to be the covalent, irreversible modification of essential bacterial proteins. Key nucleophilic amino acid residues, such as the thiol group of cysteine or the imidazole ring of histidine, which are often found in the active sites of enzymes, are prime targets.[9] The reaction involves the nucleophilic attack on the electrophilic α-carbon of this compound, displacing a bromide ion and forming a stable covalent bond with the target protein.

Disruption of Essential Enzymatic and Cellular Processes

This covalent modification leads to the inactivation of critical enzymes involved in vital cellular processes. Potential targets include enzymes in metabolic pathways (e.g., glycolysis), DNA replication, or cell wall synthesis.[10][11] The non-specific, multi-targeted nature of such a reactive agent could be advantageous, as it may be more difficult for bacteria to develop resistance through single-point mutations in a target protein. This rapid and irreversible inactivation of multiple essential proteins would lead to a swift cessation of cellular functions and, ultimately, bacterial cell death. A similar mechanism of rapid membrane permeabilization and depolarization has been observed for other brominated antimicrobial compounds.[12]

A Visualized Model of Action

Caption: Proposed mechanism of this compound action.

Part 4: In Vitro Efficacy Evaluation: A Methodological Guide

Core Principle: Determining Antimicrobial Susceptibility

The cornerstone of evaluating any new antimicrobial agent is to determine its potency against a clinically relevant panel of microorganisms. This is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[13] The broth microdilution method is a standardized and widely accepted technique for this purpose.[14][15]

Experimental Workflow for Efficacy Testing

Caption: Workflow for MIC and MBC determination.

Detailed Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is designed to determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.[1][6]

-

Reagent and Culture Preparation:

-

Prepare a stock solution of this compound (e.g., 1280 µg/mL) in a suitable sterile solvent (e.g., DMSO), ensuring it is fully dissolved.

-

Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).

-

Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically done by adjusting the culture to a 0.5 McFarland turbidity standard and then further diluting it.

-

-

Plate Preparation:

-

In a sterile 96-well microtiter plate, add 100 µL of sterile CAMHB to wells 2 through 12.

-

Add 200 µL of the this compound stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10. This creates a concentration gradient (e.g., from 640 µg/mL down to 1.25 µg/mL).

-

Well 11 serves as the positive control (inoculum, no compound). Well 12 serves as the negative/sterility control (broth only).

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to wells 1 through 11.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.[6]

-

Detailed Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[2][4]

-

Subculturing:

-

Following the MIC reading, select the wells that showed no visible growth (the MIC well and all wells with higher concentrations).

-

Mix the contents of each of these wells thoroughly.

-

Using a calibrated loop or pipette, plate a 10-100 µL aliquot from each clear well onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

-

-

Incubation:

-

Incubate the agar plates at 37°C for 18-24 hours.

-

-

Result Interpretation:

Data Presentation: Summarizing Efficacy Data

Table 1: Illustrative Antimicrobial Efficacy of this compound (Note: These are hypothetical values for demonstration purposes and must be determined experimentally.)

| Organism | Strain (Example) | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus | ATCC 29213 | Positive | 8 | 16 | 2 |

| Enterococcus faecalis | ATCC 29212 | Positive | 16 | 32 | 2 |

| Escherichia coli | ATCC 25922 | Negative | 32 | 64 | 2 |

| Pseudomonas aeruginosa | ATCC 27853 | Negative | 64 | 256 | 4 |

| Candida albicans | ATCC 90028 | Fungus | 32 | >256 | >8 |

Part 5: Safety and Selectivity Assessment

The Importance of Host Cell Compatibility

A potent antimicrobial agent is only useful as a therapeutic if it is selectively toxic to microbial cells while exhibiting minimal toxicity to host (mammalian) cells. Therefore, cytotoxicity screening is a critical and mandatory step in the drug development process.

Detailed Protocol 3: Cytotoxicity Assessment (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[3][17][18]

-

Cell Culture and Seeding:

-

Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in the appropriate medium supplemented with fetal bovine serum.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight at 37°C in a humidified CO₂ incubator.

-

-

Compound Exposure:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing various concentrations of the compound. Include wells with untreated cells (viability control) and wells with medium only (background control).

-

Incubate the plate for a defined period (e.g., 24 or 48 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[17]

-

-

Solubilization and Measurement:

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the compound concentration and determine the CC₅₀ (the concentration that reduces cell viability by 50%).

-

Calculating the Selectivity Index

The Selectivity Index (SI) is a crucial parameter that quantifies the therapeutic window of a compound. It is calculated as the ratio of its toxicity to its activity.

SI = CC₅₀ / MIC

A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the pathogen than to host cells.

Data Presentation: Summarizing Cytotoxicity and Selectivity

Table 2: Illustrative Cytotoxicity and Selectivity Index of this compound (Note: These are hypothetical values for demonstration purposes.)

| Cell Line | CC₅₀ (µg/mL) | Target Organism | MIC (µg/mL) | Selectivity Index (SI) |

| HEK293 (Human Kidney) | 400 | S. aureus | 8 | 50 |

| HepG2 (Human Liver) | 320 | E. coli | 32 | 10 |

Part 6: Drug Development and Future Perspectives

Overcoming Challenges: Solubility and Bioavailability

While this compound shows promise as a potent antimicrobial, its development into a viable therapeutic will face hurdles common to many small molecules, such as poor aqueous solubility and low bioavailability.[9] Early-stage formulation development is critical. Strategies such as creating amorphous solid dispersions (ASDs), lipid-based solutions, or nanosuspensions can be employed to enhance solubility and improve absorption.[9]

Potential for Formulation and Delivery Strategies

Given its reactive nature, this compound may be particularly well-suited for topical applications, such as in wound dressings or antiseptic creams, where high local concentrations can be achieved with minimal systemic exposure. For systemic use, prodrug strategies or encapsulation in delivery vehicles like liposomes could protect the compound from premature degradation and improve its pharmacokinetic profile.

Future Research Directions

The preliminary data and proposed mechanism provide a strong foundation for further investigation. Key future directions include:

-

Resistance Studies: Conducting serial passage experiments to determine the frequency and mechanisms of resistance development in target pathogens.

-

In Vivo Efficacy: Evaluating the compound in animal models of infection (e.g., murine peritonitis or thigh infection models) to assess its efficacy in a physiological context.[8]

-